molecular formula C10H24ClN3O2S B7640905 1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride

1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride

Cat. No. B7640905
M. Wt: 285.84 g/mol
InChI Key: AJCHXZYOHSRPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride, also known as AMCHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including neuroscience and pharmacology. In

Scientific Research Applications

1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of research is neuroscience, where this compound has been shown to act as a selective antagonist of the glycine receptor. This receptor is involved in the regulation of inhibitory neurotransmission in the central nervous system, and its dysfunction has been implicated in various neurological disorders, including schizophrenia and epilepsy.
This compound has also been studied for its potential applications in pharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and cell survival. This compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications.

Mechanism of Action

1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride acts as a selective antagonist of the glycine receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, this compound reduces inhibitory neurotransmission, leading to increased neuronal activity. This mechanism of action has been implicated in the analgesic and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the binding of glycine to the glycine receptor, leading to a reduction in inhibitory neurotransmission. In vivo studies have shown that this compound can reduce pain and inflammation in animal models, suggesting potential therapeutic applications in humans.

Advantages and Limitations for Lab Experiments

1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride has several advantages for lab experiments. It has a high affinity for the glycine receptor and sigma-1 receptor, making it a useful tool for studying the function of these receptors. It also has analgesic and anti-inflammatory effects, which can be useful for studying pain and inflammation in animal models.
However, there are also limitations to the use of this compound in lab experiments. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. It also has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride. One area of research is the development of new pain medications based on the analgesic and anti-inflammatory effects of this compound. Another area of research is the study of the glycine receptor and sigma-1 receptor, and their potential roles in neurological disorders. Finally, the development of new synthesis methods for this compound could lead to improved purity and yield, making it a more useful tool for scientific research.

Synthesis Methods

1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride can be synthesized using a multi-step process that involves the reaction of cyclohexanone with ethyl methyl sulfone, followed by the addition of ammonia and amination with methylamine. The final product is then purified using recrystallization and acidification to obtain the hydrochloride salt form.

properties

IUPAC Name

1-(aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3O2S.ClH/c1-3-13(2)16(14,15)12-10-7-5-4-6-9(10)8-11;/h9-10,12H,3-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCHXZYOHSRPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)NC1CCCCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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